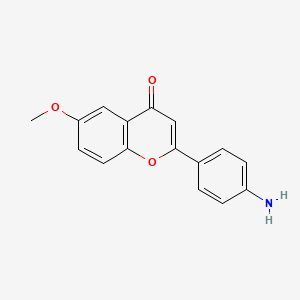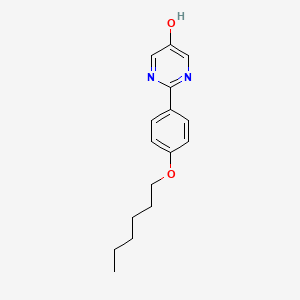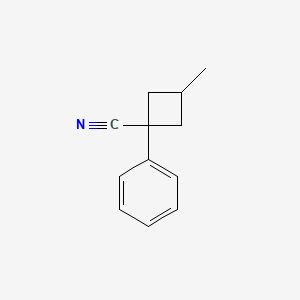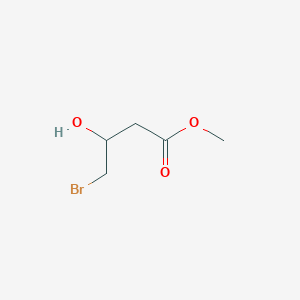
Methyl 4-bromo-3-hydroxybutanoate
Overview
Description
Methyl 4-bromo-3-hydroxybutanoate is an organic compound that belongs to the class of β-keto esters. It is a valuable intermediate in the synthesis of various pharmaceuticals, particularly hydroxymethylglutaryl-CoA reductase inhibitors, which are used to lower cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-hydroxybutanoate can be synthesized through the reduction of methyl 4-bromo-3-oxobutyrate. This reduction is typically catalyzed by NADPH-dependent aldo-keto reductase enzymes, such as those derived from Penicillium citrinum . The reaction conditions often involve the use of Escherichia coli cells expressing the reductase enzyme and glucose dehydrogenase for cofactor regeneration .
Industrial Production Methods
For industrial production, the enzymatic reduction process is optimized for high yield and purity. The use of recombinant E. coli cells in a water/butyl acetate two-phase system has been shown to achieve high productivity of methyl 4-bromo-3-hydroxybutyrate .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxybutyrate derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various hydroxybutyrate derivatives and substituted butyrate compounds .
Scientific Research Applications
Methyl 4-bromo-3-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxybutyrate involves its reduction by NADPH-dependent aldo-keto reductase enzymes. The enzyme catalyzes the reduction of the keto group to a hydroxyl group, resulting in the formation of the hydroxybutyrate derivative . This reaction is highly stereospecific, producing the (S)-enantiomer with high optical purity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains a chlorine atom instead of bromine.
Ethyl 4-chloro-3-hydroxybutyrate: Similar in structure but contains an ethyl group instead of a methyl group and a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-3-hydroxybutanoate is unique due to its high reactivity and specificity in enzymatic reactions. The presence of the bromine atom makes it more reactive compared to its chloro analogs, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C5H9BrO3 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI Key |
MBBQAVVBESBLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CBr)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
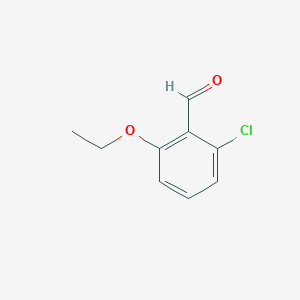
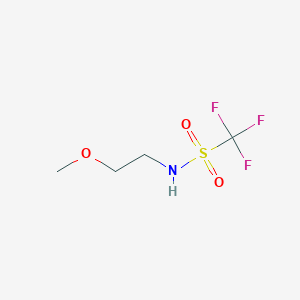
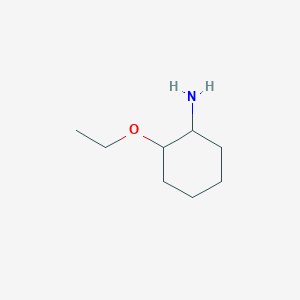
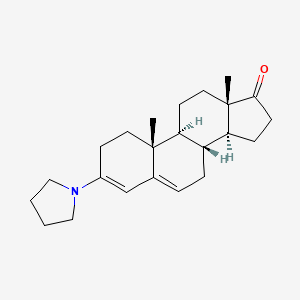
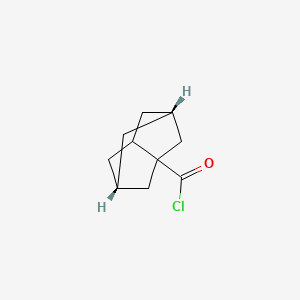
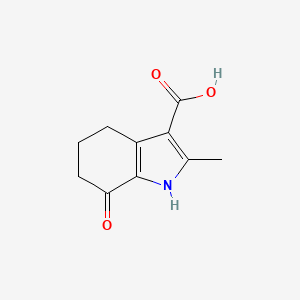
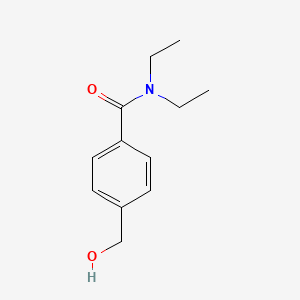
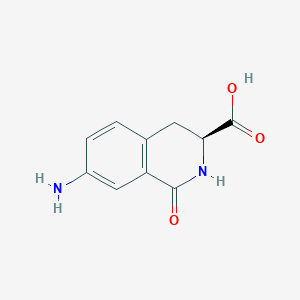
![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)
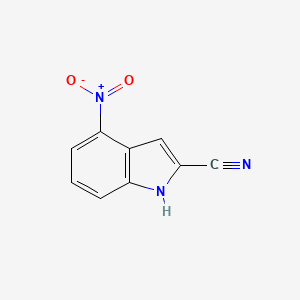
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)
